N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide
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Description
N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.312. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- A novel synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of related oxalamide compounds. This method is operationally simple and yields high-purity products, suggesting potential for creating a variety of oxalamide-based compounds for further application in scientific research (Mamedov et al., 2016).
- Poly(cyclic) oxamates, including derivatives related to N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, have been synthesized and characterized. These compounds are novel and potentially multidentate ligands for coordination chemistry, demonstrating the versatility of oxalamide-based compounds in forming complex structures with potential applications in materials science (Weheabby et al., 2017).
Potential Applications
- In the realm of materials science, specific oxalamide derivatives have been explored for their properties and potential applications. For instance, the structural characterization of "4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline" has provided insights into its supramolecular architecture, which could inform the development of new materials with specific desired properties (Kong et al., 2013).
- Oxadiazole derivatives, including those with structural similarities to this compound, have been investigated for their inhibitory effect on the corrosion of mild steel in acidic medium. This research highlights the potential application of such compounds in corrosion inhibition, which is of significant importance in industrial applications and materials preservation (Lagrenée et al., 2001).
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-9-5-12(6-10-14)18-16(21)15(20)17-11-3-7-13(8-4-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZKPBUFSOCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.